Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside
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Overview
Description
Chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside: is a naturally occurring anthraquinone glucoside. It is derived from plants such as Rheum undulatum L. and is known for its potent antioxidant properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside can be synthesized through a series of chemical reactions involving the extraction of chrysophanol from plant sources, followed by glycosylation and malonylation. The typical synthetic route involves:
Extraction: Chrysophanol is extracted from plant sources such as Rheum undulatum L.
Glycosylation: The extracted chrysophanol undergoes glycosylation to form chrysophanol-8-O-beta-D-glucoside.
Malonylation: The glycoside is then subjected to malonylation to produce chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside.
Industrial Production Methods: Industrial production of chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside typically involves large-scale extraction from plant sources, followed by chemical synthesis under controlled conditions. The process includes:
Extraction: Large-scale extraction of chrysophanol from plant materials.
Chemical Synthesis: Glycosylation and malonylation reactions are carried out in industrial reactors under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside.
Scientific Research Applications
Chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of anthraquinone glucosides and their chemical properties.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic applications in treating conditions such as inflammation, oxidative stress, and microbial infections.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits microbial growth.
Comparison with Similar Compounds
Chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside can be compared with other similar anthraquinone glucosides, such as:
Chrysophanol-8-O-beta-D-glucoside: Similar in structure but lacks the malonyl group, resulting in different chemical properties and biological activities.
Chrysophanol-8-O-beta-D-(6’-O-galloyl)glucopyranoside: Contains a galloyl group instead of a malonyl group, leading to variations in antioxidant and anti-inflammatory activities.
Uniqueness: The presence of the malonyl group in chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside enhances its solubility and bioavailability, making it more effective in certain therapeutic applications compared to its non-malonylated counterparts.
Properties
Molecular Formula |
C24H22O12 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C24H22O12/c1-9-5-11-17(12(25)6-9)21(31)18-10(19(11)29)3-2-4-13(18)35-24-23(33)22(32)20(30)14(36-24)8-34-16(28)7-15(26)27/h2-6,14,20,22-25,30,32-33H,7-8H2,1H3,(H,26,27)/t14-,20-,22+,23-,24-/m1/s1 |
InChI Key |
JTBHLAGLMHJJIX-LHNXKRSWSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |
Origin of Product |
United States |
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